molecular formula C7H3BrF3NO B1374849 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde CAS No. 944904-60-3

5-Bromo-2-(trifluoromethyl)isonicotinaldehyde

Cat. No.: B1374849
CAS No.: 944904-60-3
M. Wt: 254 g/mol
InChI Key: XCBNWMWTBYJFKY-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)isonicotinaldehyde: is a chemical compound with the molecular formula C7H3BrF3NO . It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an isonicotinaldehyde moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 2-(trifluoromethyl)isonicotinaldehyde: The synthesis of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde typically involves the bromination of 2-(trifluoromethyl)isonicotinaldehyde.

    Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The purification process may involve crystallization or distillation techniques to achieve high purity .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde is unique due to the presence of both the bromine atom and the trifluoromethyl group, which impart distinct reactivity and properties. The bromine atom makes it highly reactive in nucleophilic substitution reactions, while the trifluoromethyl group enhances its stability and lipophilicity .

Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO/c8-5-2-12-6(7(9,10)11)1-4(5)3-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBNWMWTBYJFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745074
Record name 5-Bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944904-60-3
Record name 5-Bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 5-bromo-N-methoxy-N-methyl-2-(trifluoromethyl)pyridine-4-carboxamide (21 g, 67.1 mmol) in THF (200 mL) was added DIBAL-H in toluene (1M, 73.8 mL, 73.8 mmol) through a syringe at −78° C. The reaction was stirred for 40 minutes while it was warmed to −10° C. The reaction was diluted with EtOAc (100 mL) and was quenched with 1N HCl solution (150 mL). The reaction mixture was filtered on a Celite and silica gel bed. The layers were separated and the organic layer was partitioned with saturated. NaHCO3 and then brine. The organic layer was dried over Na2SO4, filtered and concentrated in vacuo. The crude reaction was purified by column chromatography to yield 5-bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde (13.1 g, 51.6 mmol). 1H NMR (500 MHz, CDCl3) δ10.2 (s, 1H), 9.04 (s, 1H), 8.84 (s, 1H).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
73.8 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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